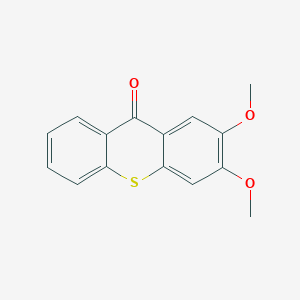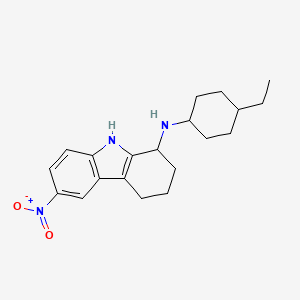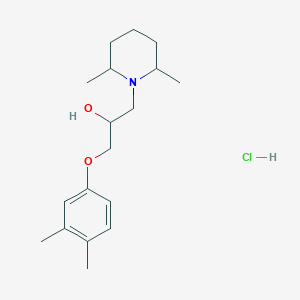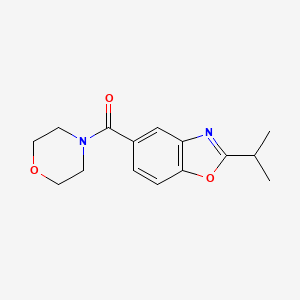
2,3-dimethoxy-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-9H-thioxanthen-9-one (DMTX) is a chemical compound that belongs to the thioxanthene family. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. DMTX has been the subject of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and materials science.
作用機序
The mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one as an antipsychotic and antidepressant agent is not fully understood. It is believed to act as a dopamine D2 receptor antagonist in the mesolimbic and mesocortical pathways, which are involved in the regulation of mood, motivation, and reward. It also acts as a serotonin 5-HT2A receptor agonist, which may contribute to its anxiolytic effects.
As a fluorescent probe, 2,3-dimethoxy-9H-thioxanthen-9-one binds to proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of 2,3-dimethoxy-9H-thioxanthen-9-one to proteins induces a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects
In pharmacology, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to reduce the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are believed to be hyperactive in schizophrenia. It also increases the activity of serotonergic neurons in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
As a fluorescent probe, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to bind to a variety of proteins, including bovine serum albumin, lysozyme, and human serum albumin. The binding of 2,3-dimethoxy-9H-thioxanthen-9-one to proteins induces a conformational change that results in a change in fluorescence intensity. This property makes it a useful tool for the study of protein-ligand interactions.
実験室実験の利点と制限
One of the advantages of 2,3-dimethoxy-9H-thioxanthen-9-one is its high solubility in organic solvents, which makes it easy to handle in the laboratory. It is also relatively stable under normal laboratory conditions.
One of the limitations of 2,3-dimethoxy-9H-thioxanthen-9-one is its low water solubility, which makes it difficult to use in aqueous solutions. It is also sensitive to light and air, which may affect its stability over time.
将来の方向性
There are several future directions for the study of 2,3-dimethoxy-9H-thioxanthen-9-one. In pharmacology, further research is needed to fully understand the mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one as an antipsychotic and antidepressant agent. This may lead to the development of more effective treatments for schizophrenia, bipolar disorder, and anxiety disorders.
In biochemistry, further research is needed to explore the potential applications of 2,3-dimethoxy-9H-thioxanthen-9-one as a fluorescent probe for the study of protein-ligand interactions. This may lead to the development of new drugs that target specific proteins involved in disease processes.
In materials science, further research is needed to explore the potential applications of 2,3-dimethoxy-9H-thioxanthen-9-one as a precursor for the synthesis of thioxanthene-based organic semiconductors. This may lead to the development of new materials with improved properties for use in OLEDs, OFETs, and organic solar cells.
Conclusion
In conclusion, 2,3-dimethoxy-9H-thioxanthen-9-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and materials science. Its antipsychotic, antidepressant, and anxiolytic properties make it a potential candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Its fluorescent properties make it a useful tool for the study of protein-ligand interactions. Further research is needed to fully understand the mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one and to explore its potential applications in these fields.
合成法
The synthesis of 2,3-dimethoxy-9H-thioxanthen-9-one involves the reaction of 2,3-dimethoxybenzaldehyde with 2-mercaptobenzoic acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out in a solvent such as toluene or xylene under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
2,3-dimethoxy-9H-thioxanthen-9-one has been extensively studied for its potential applications in various fields. In pharmacology, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. These properties make it a potential candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
In biochemistry, 2,3-dimethoxy-9H-thioxanthen-9-one has been used as a fluorescent probe for the detection of protein-ligand interactions. It has also been used as a photosensitizer for the generation of singlet oxygen in photodynamic therapy.
In materials science, 2,3-dimethoxy-9H-thioxanthen-9-one has been used as a precursor for the synthesis of thioxanthene-based organic semiconductors. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
特性
IUPAC Name |
2,3-dimethoxythioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-17-11-7-10-14(8-12(11)18-2)19-13-6-4-3-5-9(13)15(10)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMJLCXDLHGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-9H-thioxanthen-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![1-(4-fluorophenyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4882709.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)